5-Bromo-3-methylisoxazole-4-carboxylic acid
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Overview
Description
5-Bromo-3-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 4-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the use of Cu(I) or Ru(II) catalysts for (3 + 2) cycloaddition reactions .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . Microwave-assisted solid-phase synthesis is also a viable method for producing these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Formation of amines or alcohols.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Utilizing nucleophiles like sodium azide or organometallic reagents.
Major Products:
Oxidation: Isoxazoline derivatives.
Reduction: Amino or hydroxyl-substituted isoxazoles.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the inhibition or activation of these targets, leading to various biological outcomes . For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
- 5-Methylisoxazole-3-carboxylic acid
- 5-Phenylisoxazole-3-carboxylic acid
- 5-(4-Bromophenyl)isoxazole-3-carboxylic acid
Uniqueness: 5-Bromo-3-methylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
5-bromo-3-methyl-1,2-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHUMRTJJUZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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